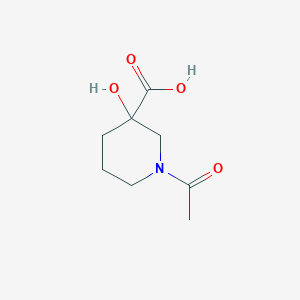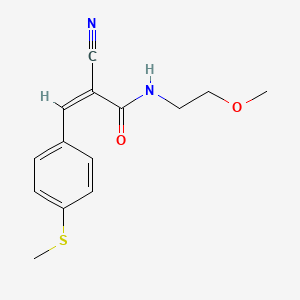
(Z)-2-Cyano-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CMMP is a chemical compound that belongs to the class of enamide derivatives. It is a yellow powder with a molecular weight of 343.42 g/mol. CMMP has been found to exhibit several interesting properties that make it a promising candidate for scientific research.
Mecanismo De Acción
The mechanism of action of CMMP is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways in the body. CMMP has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation. It also inhibits the activity of cyclooxygenases, which are involved in the production of prostaglandins that play a role in inflammation.
Biochemical and physiological effects:
CMMP has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. CMMP has also been found to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMMP is its broad range of potential applications in scientific research. It has been found to exhibit activity against a variety of targets, making it a promising candidate for drug discovery. However, one of the limitations of CMMP is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CMMP. One area of interest is its potential as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of CMMP and its effects on different signaling pathways in the body. Finally, there is a need for the development of more efficient synthesis methods for CMMP, which could make it more accessible for use in scientific research.
In conclusion, CMMP is a promising chemical compound that has been widely studied for its potential applications in scientific research. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties, and has been shown to inhibit the activity of several enzymes and signaling pathways in the body. While there are limitations to its use in certain experimental settings, CMMP has the potential to be a valuable tool for drug discovery and therapeutic development.
Métodos De Síntesis
The synthesis of CMMP is a multi-step process that involves the reaction of 4-methylthiophenol with 2-bromoethylamine hydrobromide to produce 4-methylsulfanylphenyl-2-aminoethan-1-ol. This intermediate is then reacted with acryloyl chloride to yield (Z)-2-cyano-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
CMMP has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. CMMP has also been shown to inhibit the activity of several enzymes, including tyrosine kinases and cyclooxygenases.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-18-8-7-16-14(17)12(10-15)9-11-3-5-13(19-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,17)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYJUIYFBKZQPW-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=C(C=C1)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=CC=C(C=C1)SC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

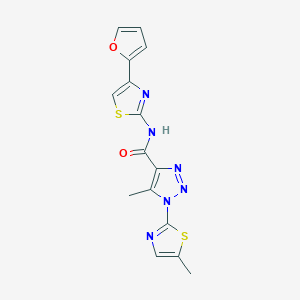
![1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2462030.png)
![2-[(3,5-Difluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2462033.png)
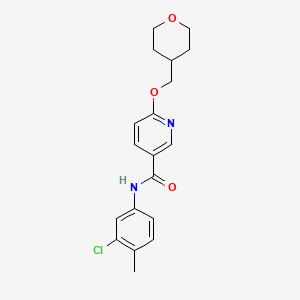
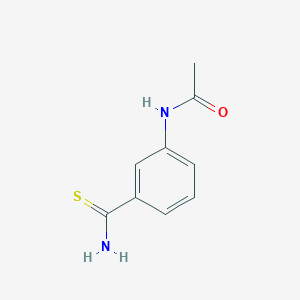
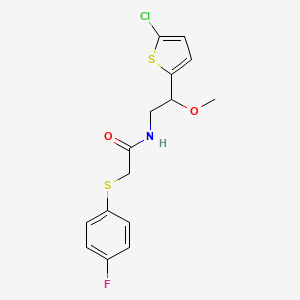
![4-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2462040.png)
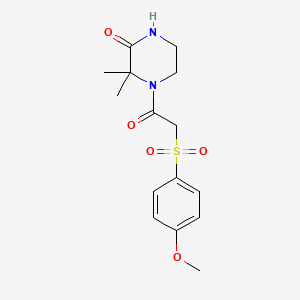

![3-(3-fluorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2462045.png)

